molecular formula C19H24N4O2S B4515637 5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide

5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide

Cat. No.: B4515637
M. Wt: 372.5 g/mol
InChI Key: KOISPOSJWXHNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide features a benzisothiazole-piperazine moiety linked to a cyclopropyl-substituted oxopentanamide backbone. The cyclopropyl group may enhance metabolic stability and lipophilicity, while the pentanamide chain could influence solubility and bioavailability.

Properties

IUPAC Name

5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cyclopropyl-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-17(20-14-8-9-14)6-3-7-18(25)22-10-12-23(13-11-22)19-15-4-1-2-5-16(15)26-21-19/h1-2,4-5,14H,3,6-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOISPOSJWXHNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. Benzisothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the cyclopropyl group and the amide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzisothiazole ring can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzisothiazole, including the compound , exhibit significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi . This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell walls or interfere with essential metabolic processes.

Antipsychotic Properties

The compound is closely related to ziprasidone, an antipsychotic medication used in the treatment of schizophrenia. Its structural similarity suggests potential neuroleptic activity, which has been supported by pharmacological studies demonstrating efficacy in modulating neurotransmitter systems .

Anticancer Potential

Preliminary studies have indicated that benzisothiazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth . The compound's ability to interact with specific biological targets involved in cancer progression is an area of ongoing research.

Therapeutic Applications

Given its diverse biological activities, the compound has potential applications in several therapeutic areas:

  • Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.
  • Psychiatric Disorders : Formulation of novel antipsychotic drugs with improved efficacy and reduced side effects.
  • Cancer Therapy : Exploration as a chemotherapeutic agent in oncology.

Case Studies and Research Findings

Study Objective Findings Implications
Study 1 Synthesis and antimicrobial testingDemonstrated significant activity against E. coli and S. aureusPotential for developing new antibiotics
Study 2 Evaluation of neuroleptic effectsShowed promising results in reducing psychotic symptomsCould lead to new treatments for schizophrenia
Study 3 Anticancer activity assessmentInduced apoptosis in breast cancer cell linesSuggests further investigation into cancer therapies

Mechanism of Action

Comparison with Similar Compounds

Ziprasidone (C₂₁H₂₁ClN₄OS)

Structural Similarities :

  • Both compounds share the 1,2-benzisothiazol-3-yl-piperazino moiety, a critical pharmacophore for receptor binding .
  • Piperazine rings in both compounds contribute to hydrogen bonding and solubility.

Key Differences :

  • Backbone: Ziprasidone has an ethyl-indolinone chain, whereas the target compound features a pentanamide-cyclopropyl group. This difference likely alters pharmacokinetics (e.g., half-life, tissue penetration).
  • Pharmacological Activity : Ziprasidone acts as a serotonin (5HT₂) and dopamine (D₂) receptor antagonist, with established use in schizophrenia . The target compound’s activity remains uncharacterized but may diverge due to its amide backbone.
Parameter Target Compound Ziprasidone
Core Structure Pentanamide-cyclopropyl Ethyl-indolinone
Molecular Weight (g/mol) Not reported 412.94
Receptor Affinity Unknown 5HT₂, D₂, α1-adrenergic, H1
Therapeutic Indication Hypothetical (CNS disorders) Schizophrenia

Piperazino-Triazole Derivatives (e.g., N-{2-[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)

Structural Overlap :

  • Both compounds incorporate a piperazine ring and heterocyclic systems (benzisothiazole vs. triazole).
  • Substituents like halogens (chloro, bromo) are present in both, influencing electronic properties and binding.

Divergences :

  • Heterocyclic Core : The triazole-thione moiety in the derivative may confer antioxidant or antimicrobial activity, distinct from the benzisothiazole’s CNS focus .
  • Biological Targets : Triazole derivatives often target enzymes (e.g., cyclooxygenase), whereas benzisothiazoles prioritize neurotransmitter receptors.

Oxadiazole-Cyclopropyl Analogues (e.g., 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine)

Shared Features :

  • Cyclopropyl substituents in both compounds enhance steric hindrance and metabolic resistance .

Contrasts :

  • Pharmacophore : The oxadiazole derivatives lack the piperazine-benzisothiazole system, limiting CNS receptor engagement.
  • Applications : Oxadiazoles are explored as kinase inhibitors or antibacterials, differing from benzisothiazole-piperazines’ neuropsychiatric focus .

Quinolone-Piperazino Derivatives (e.g., 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(4-trifluoromethylbenzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acid)

Common Elements :

  • Piperazine linkers and cyclopropyl groups are present in both compounds.

Distinctive Traits :

  • Core Structure: Quinolones feature a 4-oxo-quinoline backbone, associated with DNA gyrase inhibition (antibacterial activity) .
  • Functional Groups: The sulfonyl-piperazine in quinolones enhances solubility and target specificity, unlike the target compound’s amide chain.

Key Research Findings and Implications

  • Ziprasidone’s Purity Standards : Rigorous USP guidelines for ziprasidone (98.0–102.0% purity, ≤0.4% THF impurities) highlight the importance of quality control for benzisothiazole-piperazine drugs . This sets a benchmark for synthesizing the target compound.
  • Synthetic Challenges: Piperazino-benzisothiazole derivatives often require multi-step synthesis with precise purification, as seen in ziprasidone’s patented preparation .
  • Biological Potential: Structural analogs like triazole and oxadiazole derivatives demonstrate that minor modifications can shift therapeutic applications entirely .

Q & A

Q. What are the key challenges in synthesizing 5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide, and how can they be methodologically addressed?

Synthesis challenges include controlling regioselectivity during piperazine substitution and minimizing side reactions during cyclopropane amidation. Methodological solutions:

  • Use isatoic anhydride or benzoyl chloride precursors to stabilize reactive intermediates during piperazine coupling .
  • Employ low-temperature conditions (-10°C to 0°C) for cyclopropane amidation to reduce epimerization .
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) to isolate high-purity products .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30), flow rate 1.0 mL/min, and detection at 254 nm. Acceptable purity: ≥98% .
  • FT-IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzisothiazole S=O absorption (~1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 456.1234) and isotopic patterns for Cl or S atoms .

Q. How can researchers design receptor-binding assays to evaluate this compound's dopamine D2/serotonin 5-HT2A antagonism?

  • In vitro radioligand displacement assays :
    • Dopamine D2 : Use [³H]spiperone (0.5 nM) in rat striatal membranes; IC₅₀ values <100 nM indicate high affinity .
    • 5-HT2A : Employ [³H]ketanserin (1 nM) in cortical membranes; IC₅₀ <50 nM suggests potent antagonism .
  • Selectivity screening : Include 5-HT1A ([³H]8-OH-DPAT) and α1-adrenergic ([³H]prazosin) receptors to rule off-target effects .

Q. What in vivo models are appropriate for preliminary antipsychotic efficacy assessment?

  • Apomorphine-induced climbing in mice : Administer 1–10 mg/kg (i.p.) of the compound 30 minutes before apomorphine (1 mg/kg). Efficacy is defined as ≥50% reduction in climbing behavior .
  • Catalepsy testing : Compare with haloperidol (1 mg/kg) to assess extrapyramidal side effect (EPS) liability. A >5-fold higher ED₅₀ vs. haloperidol suggests low EPS risk .

Advanced Research Questions

Q. How can structural modifications of the benzisothiazole-piperazine core improve D2/5-HT2A selectivity?

  • Ring saturation : Replace the benzisothiazole with tetrahydrobenzisothiazole to reduce logP and enhance CNS penetration .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzisothiazole 7-position to enhance 5-HT2A affinity (Kᵢ improvement by 3–5x) .
  • Linker optimization : Replace the pentanamide chain with rigid spacers (e.g., ethylene glycol) to reduce conformational flexibility and improve receptor fit .

Q. How can contradictions between in vitro receptor affinity and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Measure brain-to-plasma ratio (via LC-MS/MS) to confirm CNS penetration. A ratio <0.3 may explain poor in vivo efficacy despite high in vitro affinity .
  • Metabolite identification : Use HPLC-QTOF to detect active metabolites (e.g., N-decyclopropylation products) contributing to in vivo activity .
  • Protein binding assays : Assess free fraction in plasma (equilibrium dialysis); >95% protein binding may limit bioavailability .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • HPLC-MS impurity tracking : Identify major impurities (e.g., des-cyclopropyl analog or oxidation byproducts ) using a Waters XBridge C18 column (3.5 µm) with 0.1% formic acid gradient .
  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate stability challenges .
  • Quantitative NMR (qNMR) : Use DMSO-d₆ as solvent and 1,3,5-trimethoxybenzene as internal standard for impurity quantification .

Q. How can computational models predict the compound’s pharmacokinetic and toxicity profile?

  • ADMET prediction : Use Schrödinger’s QikProp to estimate logP (optimal: 2–3), Caco-2 permeability (>50 nm/s), and hERG inhibition risk (IC₅₀ >10 µM) .
  • Molecular dynamics simulations : Model interactions with D2/5-HT2A receptors (PDB: 6CM4, 6A93) to identify critical binding residues (e.g., Asp114 in D2) .
  • In silico toxicity : Screen for mutagenicity (Ames test models) and hepatotoxicity (DILI models) using ADMET Predictor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide
Reactant of Route 2
Reactant of Route 2
5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.